molecular formula C4H3BrN2O2 B084184 4-bromo-1H-pyrazole-3-carboxylic acid CAS No. 13745-17-0

4-bromo-1H-pyrazole-3-carboxylic acid

Cat. No.: B084184
CAS No.: 13745-17-0
M. Wt: 190.98 g/mol
InChI Key: QISOBCMNUJQOJU-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) is a heterocyclic compound with the molecular formula C₄H₃BrN₂O₂ and a molecular weight of 190.98 g/mol . It features a pyrazole ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position. This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid typically involves the bromination of 1H-pyrazole-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .

Scientific Research Applications

Agricultural Chemistry

Herbicides and Fungicides Development
4-Bromo-1H-pyrazole-3-carboxylic acid is utilized in the formulation of herbicides and fungicides. Its effectiveness in controlling unwanted plant growth and diseases contributes to improved crop yields. Research indicates that compounds based on this pyrazole derivative can enhance the selectivity and potency of herbicidal activity, making them valuable in sustainable agriculture practices .

Case Study: Efficacy in Crop Protection
A study demonstrated that formulations containing this compound showed significant efficacy against specific fungal pathogens affecting major crops. The results indicated a reduction in disease incidence by over 60% compared to untreated controls, highlighting the compound's potential as a key ingredient in agricultural products .

Pharmaceutical Development

Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing compounds targeting specific biological pathways, which can enhance drug efficacy and specificity .

Case Study: PRMT5 Inhibitors
Recent research has highlighted the use of this compound in synthesizing inhibitors for protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. Compounds derived from this pyrazole have shown high potency against PRMT5, with selectivity ratios indicating promising therapeutic profiles .

Material Science

Advanced Materials Formulation
The compound is being explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with improved durability and resistance to environmental factors .

Data Table: Properties of Derived Materials

PropertyValue
Tensile Strength50 MPa
Thermal StabilityUp to 200°C
Water ResistanceHigh

Biochemical Research

Study of Enzyme Interactions
Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. This research contributes to a deeper understanding of biological processes and disease mechanisms, particularly in metabolic disorders .

Case Study: Enzyme Inhibition Studies
In a study focused on enzyme inhibition, derivatives of this compound were tested against various enzymes involved in metabolic pathways. The findings revealed that certain modifications to the pyrazole structure significantly enhanced inhibitory activity, suggesting pathways for further drug development .

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires dry, room-temperature conditions to prevent decomposition .
  • Purity : Commercially available at ≥97% purity, indicating high synthetic reproducibility .
  • Safety : Classified under GHS guidelines with specific handling precautions (e.g., avoiding inhalation, skin contact) .

Comparison with Structurally Similar Compounds

The structural and functional analogs of 4-bromo-1H-pyrazole-3-carboxylic acid differ in substituents at the 1-position (N-substitution) or the 3-position (carboxylic acid derivatives). Below is a detailed comparison:

Substituent Variations at the 1-Position

Compound Name Substituent at 1-Position CAS Number Molecular Weight Key Differences/Applications
This compound -H 13745-17-0 190.98 Parent compound; high reactivity in coupling reactions .
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid -CH₃ 84547-86-4 205.00 Methyl group enhances lipophilicity and stability; used in industrial applications .
1-(Adamantan-1-yl)-4-bromo-1H-pyrazole-3-carboxylic acid Adamantyl group 1460379-39-2 336.22 Bulky substituent improves CNS-targeting potential; 95% purity .

Impact of N-Substitution :

  • Methyl group (CAS 84547-86-4) : Increases steric hindrance, reducing ring-opening reactions compared to the parent compound .
  • Adamantyl group (CAS 1460379-39-2) : Enhances metabolic stability and binding affinity in drug design .

Derivatives at the 3-Position (Carboxylic Acid Modifications)

Compound Name 3-Position Derivative CAS Number Molecular Weight Key Properties/Applications
Methyl 4-bromo-1H-pyrazole-3-carboxylate -COOCH₃ 81190-89-8 205.02 Ester form; volatile, used as a precursor for hydrolysis to the carboxylic acid .
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate -COOCH₂CH₃ 400877-53-4 233.07 Ethyl ester improves solubility in organic solvents; intermediate in agrochemical synthesis .
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde -CHO 287917-96-8 189.00 Aldehyde group enables nucleophilic additions; used in Schiff base formation .

Functional Group Impact :

  • Carboxylic acid (CAS 13745-17-0) : Facilitates salt formation and hydrogen bonding, critical in crystallinity and bioavailability .
  • Esters (e.g., CAS 81190-89-8) : Improved volatility and solubility for synthetic flexibility .

Pharmacologically Relevant Analogs

Compound Name Structural Feature CAS Number Molecular Weight Potential Application
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Thiourea and hydrazine groups N/A ~395.25 Antimicrobial and anticancer agent (under study) .
4-(2-((1-Bromonaphthalen-2-yl)oxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid Naphthyl ether linkage N/A ~414.25 Anti-inflammatory activity (preclinical research) .

Biological Activity

Introduction

4-Bromo-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C4_4H3_3BrN2_2O2_2
  • Molecular Weight : 190.98 g/mol
  • CAS Number : 13745-17-0
  • Structural Features : The compound features a pyrazole ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position, contributing to its unique reactivity and biological profile .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds derived from pyrazole structures exhibit antiproliferative activity in vitro, with some leading to significant apoptosis induction in cancer cells .

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)1.0Induction of apoptosis via caspase activation
HepG2 (Liver)2.5Cell cycle arrest and apoptosis

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In a study comparing various pyrazole derivatives, compounds similar to this compound exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong inhibitory activity .

Compound IC50 (μM) Selectivity Index
This compound0.03>100
Diclofenac0.05N/A

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against various pathogens. Studies suggest that it can effectively inhibit bacterial growth, making it a candidate for further exploration in antibiotic development .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways, such as COX enzymes.
  • Cell Cycle Modulation : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Microtubule Destabilization : Some derivatives have been shown to disrupt microtubule assembly, which is crucial for cancer cell proliferation .

Study on Anticancer Effects

A recent study evaluated the effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds similar to this compound significantly enhanced caspase-3 activity and induced morphological changes associated with apoptosis at concentrations as low as 1 μM .

Anti-inflammatory Research

In a comparative analysis of anti-inflammatory agents, several pyrazole derivatives were tested for their efficacy against COX enzymes. The results indicated that certain derivatives exhibited superior selectivity for COX-2 over COX-1, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-bromo-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • The synthesis typically involves bromination of pyrazole precursors or functionalization of pre-existing pyrazole cores. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in polar aprotic solvents like DMF or THF . Post-synthesis purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. Yield optimization requires precise stoichiometric ratios of brominating agents and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?

  • 1H/13C NMR : The carboxylic acid proton (~12–14 ppm) and pyrazole ring protons (6–8 ppm) are diagnostic. Bromine’s inductive effect deshields adjacent carbons, with C-3 (carboxylic acid) and C-4 (Br-substituted) appearing at ~160 ppm and ~110 ppm, respectively, in 13C NMR .
  • IR Spectroscopy : A strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) confirm the carboxylic acid moiety .
  • Mass Spectrometry : The molecular ion peak ([M+H]+) should align with the molecular weight of 190.98 g/mol .

Q. What solvent systems are recommended for preparing stock solutions of this compound, and how should stability be maintained?

  • The compound is sparingly soluble in water but dissolves in DMSO or DMF (10–20 mM). Stock solutions should be stored at –20°C in aliquots to avoid freeze-thaw degradation. Purity >95% is critical for reproducibility; HPLC analysis with a C18 column and acetonitrile/water mobile phase is advised .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and steric effects of the bromine substituent on the reactivity of this compound?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions, revealing bromine’s electron-withdrawing effects on the pyrazole ring. This destabilizes the carboxylate anion, influencing acidity (predicted pKa ~2.5–3.0) and nucleophilic substitution kinetics at the 4-position . Molecular docking studies further predict steric hindrance in enzyme-binding assays, aiding drug design .

Q. What experimental approaches resolve discrepancies in reported solubility and stability data for this compound?

  • Contradictions often arise from impurities or varying storage conditions. Researchers should:

  • Validate purity via HPLC (>95%) and elemental analysis .
  • Test solubility in buffered aqueous solutions (pH 2–7) and organic solvents using gravimetric or UV-Vis methods.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, such as decarboxylation or debromination .

Q. What strategies enhance regioselectivity in derivatizing this compound for medicinal chemistry applications?

  • Protection of the carboxylic acid : Use tert-butyl or methyl esters to prevent unwanted side reactions .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 4-bromo position requires Pd(PPh3)4 catalysis in toluene/ethanol at 80°C .
  • Amide formation : Activate the carboxylic acid with EDC/HOBt, then couple with amines in DCM at 0°C to retain regiochemical integrity .

Q. Methodological Considerations

Q. How should researchers design kinetic studies to compare the hydrolysis rates of this compound derivatives?

  • Use pseudo-first-order conditions with excess nucleophile (e.g., NaOH). Monitor reaction progress via UV-Vis spectroscopy (λmax ~260 nm for pyrazole intermediates) or LC-MS. Rate constants (kobs) derived from linear regression of ln([A]₀/[A]) vs. time plots reveal substituent effects on reactivity .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound complexes?

  • Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves Br···O halogen bonding and hydrogen-bonding networks. Data refinement with SHELXTL software ensures accuracy (R factor <0.05) .

Properties

IUPAC Name

4-bromo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISOBCMNUJQOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929800
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13745-17-0
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-bromo-1H-pyrazole-3-carboxylic acid
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-bromo-1H-pyrazole-3-carboxylic acid
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-bromo-1H-pyrazole-3-carboxylic acid
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-bromo-1H-pyrazole-3-carboxylic acid
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-bromo-1H-pyrazole-3-carboxylic acid
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-bromo-1H-pyrazole-3-carboxylic acid

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